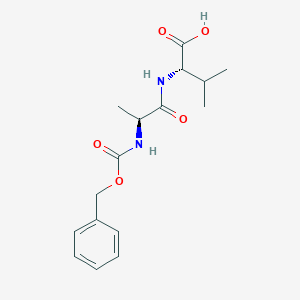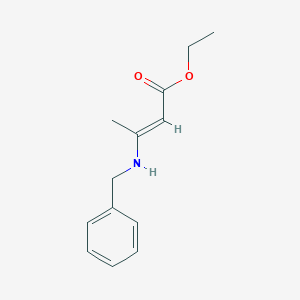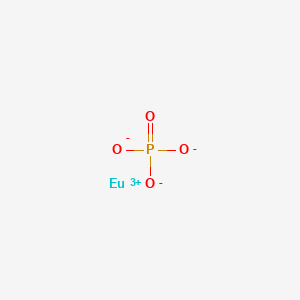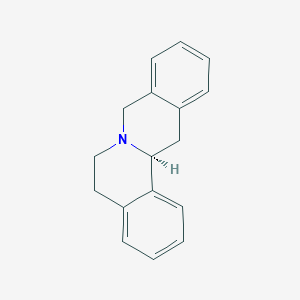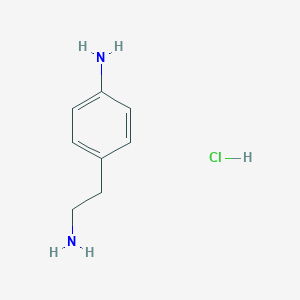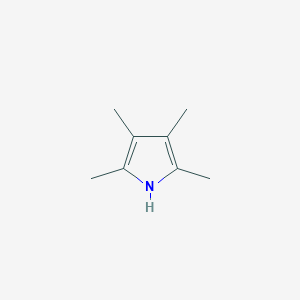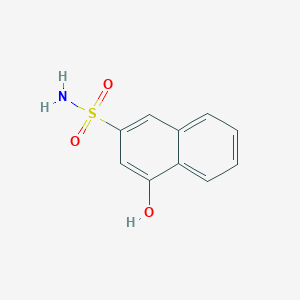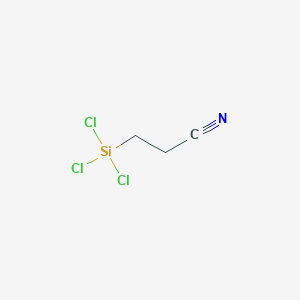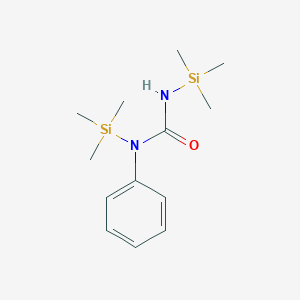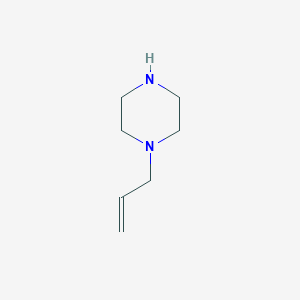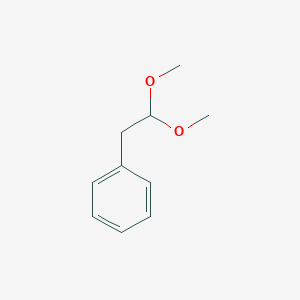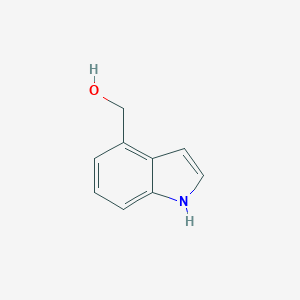
Indol-4-methanol
Übersicht
Beschreibung
Indole-4-methanol is an organic compound that belongs to the indole family, which is characterized by a benzene ring fused to a pyrrole ring
Wissenschaftliche Forschungsanwendungen
Indole-4-methanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Studied for its role in various biological processes, including cell signaling and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Wirkmechanismus
Target of Action
Indole-4-methanol, like other indole derivatives, is known to interact with a variety of targets in the body. The primary targets of indole compounds are often proteins or enzymes that play crucial roles in cellular processes . For instance, some indole derivatives have been found to inhibit Sir 2 protein , a key player in cellular regulation and aging processes.
Mode of Action
For example, they can bind to receptors, inhibit enzymes, or even influence gene expression . The exact interaction between Indole-4-methanol and its targets, and the resulting changes, are areas of ongoing research.
Biochemical Pathways
Indole compounds are involved in a variety of biochemical pathways. They are often synthesized from tryptophan, an essential amino acid, in a process catalyzed by the enzyme tryptophanase . Once synthesized, indole compounds can influence several pathways, including those involved in cell signaling, inflammation, and apoptosis . .
Pharmacokinetics
Studies on similar indole compounds suggest that they can be absorbed orally and distributed throughout the body . These compounds are often metabolized by the liver and excreted in the urine
Result of Action
Indole compounds are known to have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . They can influence cell proliferation, induce apoptosis, and modulate immune responses . The specific effects of Indole-4-methanol at the molecular and cellular levels are areas of ongoing research.
Action Environment
The action of Indole-4-methanol, like other indole compounds, can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of these compounds . Additionally, the presence of other molecules, such as enzymes or cofactors, can also influence their action
Biochemische Analyse
Biochemical Properties
Indole-4-methanol, like other indole derivatives, interacts with various enzymes, proteins, and other biomolecules. For instance, indole modulates the functions of a widely conserved motility apparatus, the bacterial flagellum . It influences the rotation rates and reversals in the flagellum’s direction of rotation via multiple mechanisms .
Cellular Effects
Indole-4-methanol can have significant effects on various types of cells and cellular processes. For example, indole derivatives have been shown to reduce oxidative stress, impede DNA synthesis, influence target cells’ activation, proliferation, and apoptosis, and inhibit proinflammatory cytokines and chemokines .
Molecular Mechanism
The molecular mechanism of action of Indole-4-methanol involves its interaction with various biomolecules. For instance, indole has been found to weaken cooperative protein interactions within the flagellar complexes to inhibit motility .
Metabolic Pathways
Indole-4-methanol is likely involved in the metabolic pathways of indole derivatives. Indole is metabolized from tryptophan by various microbiota
Subcellular Localization
The subcellular localization of Indole-4-methanol is currently not known. Other indole derivatives have been found to localize in various subcellular compartments. For instance, a geranylgeranyl diphosphate synthase from Catharanthus roseus, an enzyme involved in indole alkaloid biosynthesis, has been found to localize in the cytoplasm .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Indole-4-methanol can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole nucleus. The resulting indole derivative can then be further modified to introduce the methanol group at the 4-position.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of indole reacts with a halogenated methanol derivative to form Indole-4-methanol.
Industrial Production Methods
Industrial production of Indole-4-methanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Indole-4-methanol undergoes various chemical reactions, including:
Oxidation: Indole-4-methanol can be oxidized to form indole-4-carboxaldehyde or indole-4-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form indole-4-methanamine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the 3-position, using reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro groups, and sulfonyl chlorides.
Major Products Formed
Oxidation: Indole-4-carboxaldehyde, indole-4-carboxylic acid.
Reduction: Indole-4-methanamine.
Substitution: Halogenated indole derivatives, nitroindole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-methanol: Similar structure but with the methanol group at the 3-position. Known for its anticancer properties.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its potential anticancer effects.
Uniqueness
Indole-4-methanol is unique due to its specific substitution pattern, which can lead to different biological activities and chemical reactivity compared to its isomers and other indole derivatives. Its position-specific functional group allows for targeted interactions with biological molecules, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
1H-indol-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-6-7-2-1-3-9-8(7)4-5-10-9/h1-5,10-11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSGXWCTWBZFEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378471 | |
| Record name | Indole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-85-7 | |
| Record name | Indole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indol-4-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes indole-4-methanol a suitable starting material for synthesizing complex molecules like α-cyclopiazonic acid?
A1: Indole-4-methanol serves as an attractive precursor due to its inherent structure. The indole ring system and the methanol substituent at the 4-position provide versatile handles for further chemical modifications. [] A notable example is its use in the total synthesis of (±)-α-cyclopiazonic acid. In this synthesis, indole-4-methanol undergoes a series of transformations, including a crucial carbocationic cascade reaction, ultimately yielding the target molecule. This highlights the compound's synthetic utility in constructing complex natural products. You can read more about this synthesis in the paper published by [] Williams, D. A., et al. "A total synthesis of (±)-α-cyclopiazonic acid using a cationic cascade." Chemical Communications 17 (1997): 1599-1600.
Q2: Can the structure of aminomethyl 1H-indole-4-methanol derivatives be modified to influence their biological activity?
A2: Yes, research suggests that modifications to the aminomethyl 1H-indole-4-methanol scaffold can significantly impact its biological activity. [, ] For instance, varying the substituents (R and R1) on the aminomethyl group allows for fine-tuning the pharmacological properties of these derivatives. [] These alterations potentially lead to compounds with improved antihypertensive, hypotensive, and even anti-ulcer properties. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for therapeutic applications.
Q3: What are the potential applications of aminomethyl 1H-indole-4-methanol derivatives in medicinal chemistry?
A3: Aminomethyl 1H-indole-4-methanol derivatives have shown promise as potential therapeutic agents, particularly for cardiovascular and gastrointestinal conditions. [, ] Research suggests that specific derivatives within this family exhibit antihypertensive and hypotensive activities, indicating their potential for treating high blood pressure. [] Furthermore, some derivatives display anti-ulcer properties, hinting at their possible use in managing peptic ulcers. [] These findings underscore the need for further exploration of these compounds as valuable leads in drug discovery.
Q4: What synthetic strategies are employed to access enantiomerically pure compounds like Hapalindole O starting from indole-4-methanol derivatives?
A4: Enantiospecific synthesis of complex natural products like Hapalindole O leverages the versatility of indole-4-methanol derivatives and chiral starting materials. [] One approach involves utilizing a chiral ketone derivative, like (3S, 4R)-3-methyl-4-pivaloyloxy-3-vinylcyclohexan-1-one, derived from (R)-(-)-carvone. [] This chiral ketone reacts with α, α-dimethyl-1-(p-toluenesulfonyl)-1H-indole-4-methanol, establishing the core carbon framework of Hapalindole O. [] Subsequent steps involve introducing the nitrogen functionality, stereoselective reduction, and isothiocyanate formation to complete the synthesis. [] This example demonstrates the power of combining chiral building blocks and strategic synthetic manipulations in accessing enantiomerically pure compounds from indole-4-methanol derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
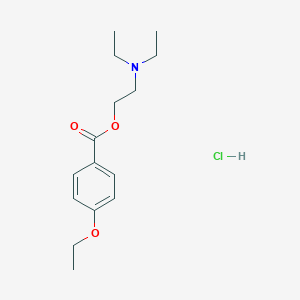
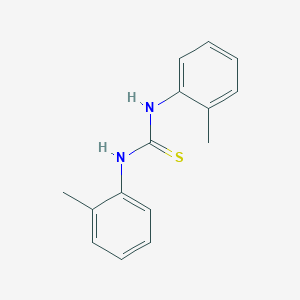
![Benzo[G]chrysene](/img/structure/B86070.png)
